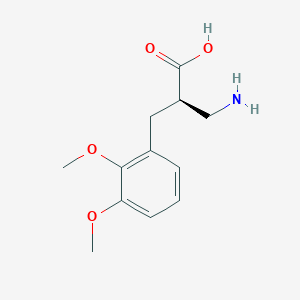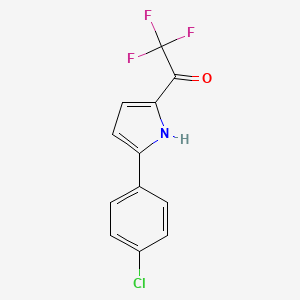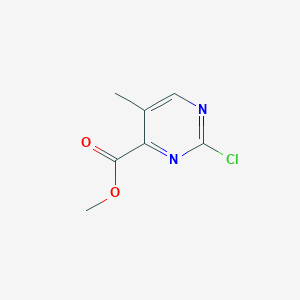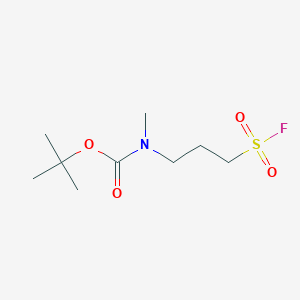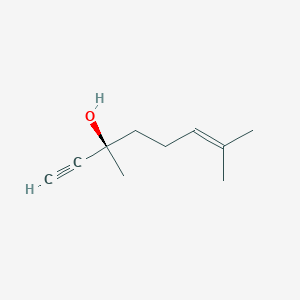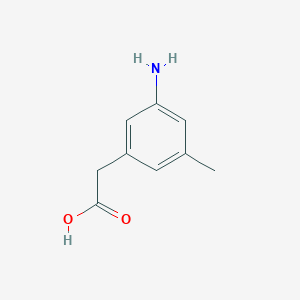![molecular formula C7H13NO B12966668 (3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)
(3aS,7aS)-octahydrofuro[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aS)-octahydrofuro[2,3-c]pyridine is a heterocyclic compound featuring a fused ring system that includes both furan and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-octahydrofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of microwave-assisted reactions, which offer the advantage of milder conditions and higher yields compared to traditional methods . For example, the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)-malonate under microwave irradiation can lead to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-octahydrofuro[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated compound.
Scientific Research Applications
(3aS,7aS)-octahydrofuro[2,3-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3aS,7aS)-octahydrofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(3aS,7aS)-octahydrofuro[2,3-c]pyridine can be compared to other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and have been studied for their wide range of biological activities.
Pyridine derivatives: Compounds containing the pyridine ring are known for their diverse therapeutic properties, including antimicrobial and antiviral activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties that distinguish it from other heterocyclic compounds.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H13NO/c1-3-8-5-7-6(1)2-4-9-7/h6-8H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
ADAVWIVNHOHLGV-NKWVEPMBSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@@H]1CCO2 |
Canonical SMILES |
C1CNCC2C1CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


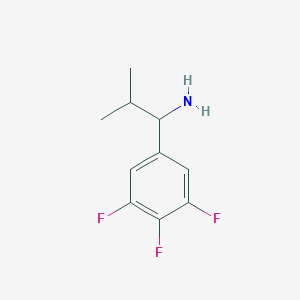
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)

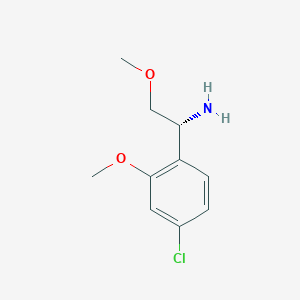
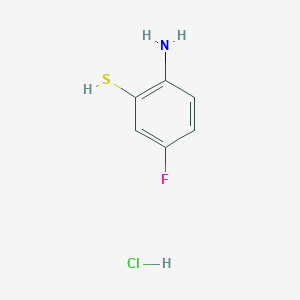
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)
